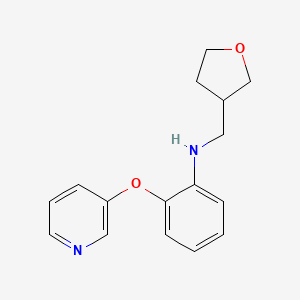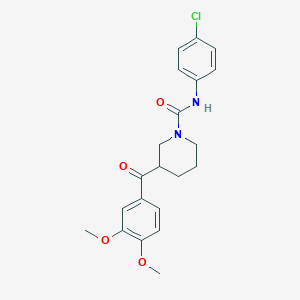![molecular formula C19H30N4O B6043051 1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6043051.png)
1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine, commonly known as EPPA, is a chemical compound belonging to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EPPA has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
作用機序
The mechanism of action of EPPA involves its binding to dopamine D2 receptors in the brain. EPPA acts as a competitive antagonist of dopamine at the D2 receptor, which leads to a decrease in dopamine-mediated neurotransmission. This, in turn, leads to a decrease in the symptoms of schizophrenia, which is characterized by an overactivity of dopamine-mediated neurotransmission.
Biochemical and Physiological Effects:
EPPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EPPA can inhibit the uptake of dopamine and norepinephrine by neurons, leading to an increase in their extracellular levels. In vivo studies have shown that EPPA can decrease the levels of dopamine and its metabolites in the brain, leading to a decrease in the symptoms of schizophrenia. EPPA has also been found to modulate the release of other neurotransmitters such as serotonin and acetylcholine, which can have significant effects on various physiological functions.
実験室実験の利点と制限
The advantages of using EPPA in lab experiments include its potent and selective activity at dopamine D2 receptors, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. EPPA is also relatively easy to synthesize and is commercially available, making it easily accessible for researchers. The limitations of using EPPA in lab experiments include its potential toxicity and side effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of EPPA is not fully understood, which can limit its use in certain studies.
将来の方向性
There are several future directions for research on EPPA. One potential direction is the development of novel therapeutic agents based on the structure of EPPA for the treatment of schizophrenia and other psychiatric disorders. Another potential direction is the use of EPPA as a tool for studying the role of dopamine in various physiological and pathological conditions. Further studies are also needed to elucidate the precise mechanism of action of EPPA and its potential side effects and toxicity.
合成法
The synthesis of EPPA involves the reaction of N-phenylpiperidine-3-carboxylic acid with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then subjected to N-acylation using acetic anhydride to obtain the final compound, EPPA.
科学的研究の応用
EPPA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, EPPA has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia. In pharmacology, EPPA has been shown to act as a selective dopamine D2 receptor antagonist, which can be used to study the role of dopamine in various physiological and pathological conditions. In neuroscience, EPPA has been found to modulate the release of neurotransmitters such as dopamine and norepinephrine, making it a valuable tool for studying the mechanisms underlying neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-2-21-11-13-22(14-12-21)16-19(24)23-10-6-9-18(15-23)20-17-7-4-3-5-8-17/h3-5,7-8,18,20H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPKUVCZKYBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6042968.png)
amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6042982.png)
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![4-(4-fluorobenzyl)-3-{2-[4-(2-methoxyethoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6042993.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)
![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)


![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
